molecular formula C16H21N3OS B15099207 12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene

12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B15099207
M. Wt: 303.4 g/mol
InChI Key: DNWBNBXHRMJPTB-UHFFFAOYSA-N
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Description

12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound characterized by its unique tricyclic structure This compound features a morpholine ring substituted with dimethyl groups, a thia-diazatricyclo core, and multiple unsaturated bonds

Preparation Methods

The synthesis of 12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene typically involves multi-step organic reactions. One common synthetic route includes the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are used to introduce the morpholine moiety . The reaction conditions often require reflux temperatures and extended reaction times to ensure complete conversion. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the dimethyl groups under appropriate conditions.

    Mannich Reaction: As mentioned, the Mannich reaction is a key step in its synthesis, involving formaldehyde and secondary amines.

Scientific Research Applications

12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The pathways involved could include inhibition of key metabolic enzymes or modulation of signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as 2,6-dimethylmorpholine derivatives, 12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene stands out due to its tricyclic core and multiple unsaturated bonds. This gives it unique electronic properties and potential for diverse applications. Similar compounds include:

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

2,6-dimethyl-4-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)morpholine

InChI

InChI=1S/C16H21N3OS/c1-9-7-19(8-10(2)20-9)15-14-12-5-4-6-13(12)21-16(14)18-11(3)17-15/h9-10H,4-8H2,1-3H3

InChI Key

DNWBNBXHRMJPTB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C4=C(CCC4)SC3=NC(=N2)C

Origin of Product

United States

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